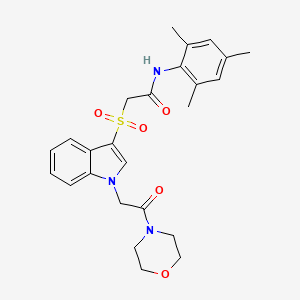

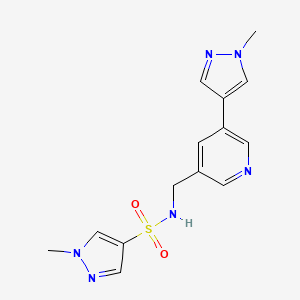

![molecular formula C20H21NO5S B2933488 2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 2034303-67-6](/img/structure/B2933488.png)

2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as BDTPE and is a member of the thiazepane family of compounds. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone and its derivatives have been extensively studied for their synthesis, crystal structures, and electronic properties. For instance, the synthesis and crystal structure analysis of related compounds have facilitated the formation of supramolecular frameworks through hydrogen bonds, C–H···π, and π···π stacking interactions. DFT and TD-DFT calculations provide insights into the electronic transitions and spectral features, demonstrating the compound's character and reactive sites (Yalei Cai, Li‐Yan Xu, Lan‐Qin Chai, & Yao-Xin Li, 2020).

Antimicrobial Evaluation

Derivatives synthesized from the base structure of this compound have been evaluated for antimicrobial activity. Compounds synthesized through reactions involving chalcones and phenyl hydrazine showed notable antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (B. Umesha & Y. Basavaraju, 2014).

Anti-Inflammatory Activity

Research has also explored the anti-inflammatory activity of phenyl dimer compounds derived from similar structures. These compounds have shown moderate-to-good inhibitory properties in in vivo studies on albino rats, indicating potential for the development of new anti-inflammatory drugs (V. Singh, Jayanta Dowarah, A. Tewari, & D. Geiger, 2020).

Synthesis of Novel Heterocyclic Compounds

The application of molecular hybridization techniques has led to the synthesis of novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines. These compounds, integrating biologically active heterocyclic cores, have shown promising antitumor activities, suggesting potential for pharmaceutical development (Liqiang Wu, Xiaojuan Yang, Qiujv Peng, & Guangfei Sun, 2017).

Photochemical Applications

A derivative of 2-(Benzo[d][1,3]dioxol-5-yl) has been synthesized and characterized for its role as a caged one-component Type II photoinitiator for free radical polymerization. This novel application demonstrates the compound's versatility and potential in material science and polymer chemistry (Volkan Kumbaraci, B. Aydoğan, N. Talinli, & Y. Yagcı, 2012).

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c22-20(13-15-6-7-17-18(12-15)26-14-25-17)21-9-8-19(27(23,24)11-10-21)16-4-2-1-3-5-16/h1-7,12,19H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCIVTMZMHQFQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

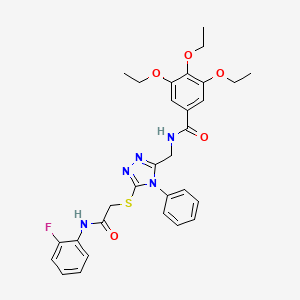

![N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933406.png)

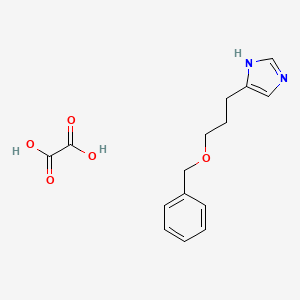

![ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2933407.png)

![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)

![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)

![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)

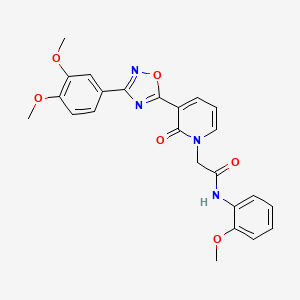

![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)

![N-[3-acetyl-10-bromo-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-in doline]-5-yl]acetamide](/img/structure/B2933421.png)

![1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2933423.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2933425.png)